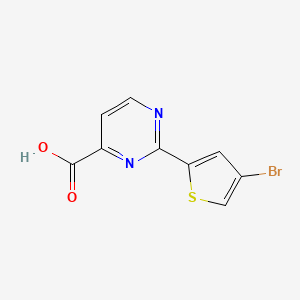

3-Amino-1-(1-benzotien-5-YL)urea

Descripción general

Descripción

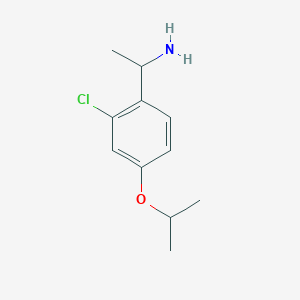

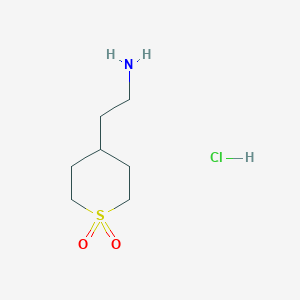

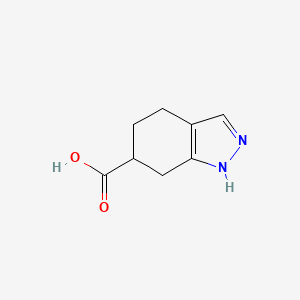

3-Amino-1-(1-benzothiophen-5-YL)urea (3-ABTU) is an important synthetic compound that has been used in various scientific and industrial applications. 3-ABTU is a derivative of benzothiophene, a heterocyclic aromatic compound that has been studied extensively for its potential applications in the fields of medicine, chemistry, and biotechnology. 3-ABTU is a versatile compound that can be used for a variety of purposes, including as a building block for other compounds, as an intermediate in organic synthesis, and as a starting material for various pharmaceuticals.

Aplicaciones Científicas De Investigación

Agentes antimicrobianos

El andamiaje de 1-benzotiofeno es un componente estructural clave en el desarrollo de fármacos antimicrobianos . La funcionalización en las posiciones 2 y 3 del anillo de tiofeno, como se observa en 3-Amino-1-(1-benzotien-5-YL)urea, es crucial para la actividad biológica. Este compuesto podría usarse potencialmente para sintetizar nuevos agentes antimicrobianos que sean más efectivos contra cepas resistentes de bacterias.

Fármacos antitumorales

Los benzotiofenos han mostrado una promesa significativa en aplicaciones antitumorales . La presencia de un grupo amino en la molécula de this compound puede mejorar su capacidad para interactuar con objetivos biológicos, convirtiéndola en un precursor valioso en la síntesis de fármacos antitumorales.

Medicamentos antifúngicos

El motivo estructural de los benzotiofenos también se encuentra en los fármacos antifúngicos . La funcionalidad de urea en this compound podría explotarse para desarrollar nuevos medicamentos antifúngicos que inhiban el crecimiento de hongos al interrumpir la síntesis de su pared celular.

Moduladores hormonales

Se sabe que los benzotiofenos actúan como moduladores hormonales . La estructura específica de this compound podría utilizarse en el diseño de nuevos fármacos que modulan los receptores hormonales, potencialmente tratando afecciones relacionadas con desequilibrios hormonales.

Antioxidantes

Los derivados de benzotiofeno se han identificado como potentes antioxidantes . La estructura única de this compound podría ser beneficiosa para eliminar los radicales libres, protegiendo así las células del estrés oxidativo.

Inhibidores de quinasas

La síntesis asistida por microondas utilizando andamiajes de 3-aminobenzo[b]tiofeno se ha empleado para la preparación de inhibidores de quinasas . Dada la similitud estructural, this compound podría servir como punto de partida para el desarrollo de nuevos inhibidores que se dirijan a las quinasas involucradas en diversas enfermedades.

Semiconductores orgánicos

Los benzotiofenos son componentes importantes de los semiconductores orgánicos debido a su potencial para estructuras electrónicas alargadas y altamente deslocalizadas . La this compound podría investigarse por sus propiedades electrónicas y su aplicación en el campo de la electrónica orgánica.

Descubrimiento de fármacos y química medicinal

Los benzotiofenos sustituidos son bloques de construcción valiosos en química medicinal, incorporándose a varios agentes clínicos . La this compound puede ser un intermedio versátil en la síntesis de moléculas complejas para los esfuerzos de descubrimiento de fármacos.

Mecanismo De Acción

Target of Action

It is known that thiophene derivatives, which include 3-amino-1-(1-benzothiophen-5-yl)urea, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

Thiophene derivatives are known to interact with a variety of enzymes and receptors in biological systems .

Biochemical Pathways

Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting they may interact with multiple biochemical pathways .

Result of Action

It is known that thiophene derivatives have a wide range of therapeutic properties, suggesting they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

3-Amino-1-(1-benzothiophen-5-YL)urea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The compound’s benzothiophene ring structure allows it to bind effectively to enzyme active sites, potentially inhibiting or modulating their activity. For instance, it has been shown to interact with kinases and phosphatases, influencing phosphorylation processes critical for cellular signaling .

Cellular Effects

The effects of 3-Amino-1-(1-benzothiophen-5-YL)urea on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These interactions can result in changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 3-Amino-1-(1-benzothiophen-5-YL)urea exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. For example, it has been found to inhibit certain kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for signal transduction. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-(1-benzothiophen-5-YL)urea have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Amino-1-(1-benzothiophen-5-YL)urea in animal models vary with different dosages. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and modulating gene expression without significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

3-Amino-1-(1-benzothiophen-5-YL)urea is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence the urea cycle and amino acid metabolism, leading to changes in metabolite levels and metabolic flux. Its interactions with enzymes such as aminotransferases and dehydrogenases are critical for its metabolic processing and subsequent biological effects .

Transport and Distribution

The transport and distribution of 3-Amino-1-(1-benzothiophen-5-YL)urea within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can affect its activity and function, with potential accumulation in specific tissues influencing its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 3-Amino-1-(1-benzothiophen-5-YL)urea is an important determinant of its activity. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

1-amino-3-(1-benzothiophen-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-12-9(13)11-7-1-2-8-6(5-7)3-4-14-8/h1-5H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHSNVACBGXPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1374151.png)

![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)